molecular formula C25H24N4O4S2 B12127920 Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12127920
M. Wt: 508.6 g/mol
InChI Key: SIDHJENLZQHHET-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential pharmacological properties and its structural complexity, which includes a quinoxaline moiety, a benzenesulfonamide group, and a tetrahydrobenzothiophene ring.

Preparation Methods

The synthesis of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. Quinoxalines can be synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds . The benzenesulfonamide group is introduced via sulfonation reactions, typically using sulfonyl chlorides in the presence of a base . The tetrahydrobenzothiophene ring is formed through cyclization reactions involving thiophene derivatives .

Industrial production methods for such complex compounds often involve optimizing reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Mechanism of Action

The mechanism of action of Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The benzenesulfonamide group enhances the compound’s ability to bind to proteins and enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to Ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other quinoxaline derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[3-(benzenesulfonamido)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H24N4O4S2/c1-2-33-25(30)21-17-12-6-9-15-20(17)34-24(21)28-22-23(27-19-14-8-7-13-18(19)26-22)29-35(31,32)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,26,28)(H,27,29)

InChI Key

SIDHJENLZQHHET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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